1H-indole-2-carbonyl Chloride
Overview
Description
1H-indole-2-carbonyl chloride is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is a derivative of indole, where the hydrogen atom at the second position of the indole ring is replaced by a carbonyl chloride group. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1h-indole-2-carbonyl chloride, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can inhibit or stimulate the target’s function . This interaction can result in changes to the target’s activity, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific target and biological context .
Biochemical Analysis
Biochemical Properties
1H-indole-2-carbonyl Chloride plays a crucial role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of indole-2-carboxylic acid derivatives, which are known to exhibit significant biological activities . The interaction of this compound with enzymes such as hydrolases and transferases facilitates the formation of these biologically active compounds. These interactions are primarily based on the electrophilic nature of the carbonyl chloride group, which allows it to react with nucleophilic sites on enzymes and proteins.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, these compounds can modulate the activity of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes, forming covalent bonds with nucleophilic residues such as serine or cysteine . This binding results in the inhibition of enzyme activity, which can disrupt various metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell morphology and viability. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity. These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to biologically active metabolites. For example, it can be metabolized by cytochrome P450 enzymes to form hydroxylated derivatives, which may exhibit enhanced biological activity . Additionally, the compound can influence metabolic flux by altering the levels of key metabolites, thereby affecting overall cellular metabolism.
Preparation Methods
1H-indole-2-carbonyl chloride can be synthesized through several synthetic routes. One common method involves the reaction of indole-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically takes place under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group, yielding this compound .
Reaction Conditions:
Reagents: Indole-2-carboxylic acid, thionyl chloride or oxalyl chloride
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Reflux (approximately 60-80°C)
Duration: 2-4 hours
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
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Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives. Common nucleophiles include amines, alcohols, and thiols .
Reagents: Amines, alcohols, thiols
Conditions: Room temperature to reflux, with or without a base (e.g., triethylamine)
Products: Amides, esters, thioesters
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Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form indole-2-carboxylic acid .
Reagents: Water, aqueous sodium hydroxide
Conditions: Room temperature to reflux
Products: Indole-2-carboxylic acid
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Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
Reagents: LiAlH₄, NaBH₄
Conditions: Anhydrous solvents, low temperature
Products: Indole-2-carbaldehyde, indole-2-methanol
Scientific Research Applications
1H-indole-2-carbonyl chloride has numerous applications in scientific research, particularly in the synthesis of biologically active compounds and materials:
Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, including antiviral, anticancer, and anti-inflammatory agents.
Agrochemicals: Indole derivatives are used in the development of pesticides and herbicides due to their biological activity.
Materials Science: The compound is utilized in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: Researchers use this compound to study enzyme inhibition, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
1H-indole-2-carbonyl chloride can be compared with other indole derivatives, such as:
Indole-3-carboxylic acid: Similar structure but with a carboxylic acid group at the third position instead of a carbonyl chloride group.
Indole-2-carboxylic acid: The parent compound with a carboxylic acid group at the second position.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group at the third position and an additional ethyl group.
The uniqueness of this compound lies in its reactivity due to the presence of the carbonyl chloride group, which allows for the synthesis of a wide range of derivatives and its application in various fields .
Properties
IUPAC Name |
1H-indole-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMVEYKDOAQLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473480 | |
Record name | 1H-indole-2-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58881-45-1 | |
Record name | 1H-indole-2-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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